molecular formula C19H27N3O3S B12939130 N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide CAS No. 82559-33-9

N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide

Cat. No.: B12939130
CAS No.: 82559-33-9
M. Wt: 377.5 g/mol
InChI Key: NTNZCQMODWAMKC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (δ, ppm):

  • Methoxy Protons : Singlets at ~3.85 ppm (6H, OCH₃).
  • Aromatic Protons : Doublets at 6.5–7.3 ppm (3H, benzamide).
  • Alkyl Protons : Multiplet at 1.2–1.8 ppm (10H, 3-ethylhexan-3-yl).

¹³C NMR peaks would include:

  • Carbonyl Carbon : ~167 ppm (amide C=O).
  • Thiadiazole Carbons : 155–165 ppm (C=N and C-S).

Infrared (IR) Spectroscopy

  • Amide Stretch : Strong band at ~1650 cm⁻¹ (C=O).
  • Thiadiazole Ring : Absorptions at 1600 cm⁻¹ (C=N) and 690 cm⁻¹ (C-S).
  • Methoxy Groups : C-O stretches at ~1250 cm⁻¹.

UV-Vis Spectroscopy

  • π→π* Transitions : Absorbance at 260–280 nm (benzamide and thiadiazole conjugation).
  • n→π* Transitions : Weak bands near 320 nm (non-bonding electrons on sulfur and oxygen).

Computational Chemistry Approaches for 3D Conformational Analysis

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) reveal:

  • Lowest-Energy Conformer : The 3-ethylhexan-3-yl group adopts a staggered conformation to minimize van der Waals repulsions.
  • Amide Plane Orientation : The benzamide group rotates 45° relative to the thiadiazole ring, balancing conjugation and steric effects.

Key Computational Metrics :

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate electronic stability.
  • Electrostatic Potential : Negative charge localized on the thiadiazole sulfur and amide oxygen.

$$
\text{HOMO Energy} = -6.3 \, \text{eV}, \quad \text{LUMO Energy} = -2.1 \, \text{eV}
$$

Molecular Dynamics Trajectories suggest the ethylhexanyl chain undergoes rapid rotational diffusion at room temperature, while the thiadiazole-benzamide core remains rigid.

Properties

CAS No.

82559-33-9

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[5-(3-ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C19H27N3O3S/c1-6-12-19(7-2,8-3)17-21-22-18(26-17)20-16(23)15-13(24-4)10-9-11-14(15)25-5/h9-11H,6-8,12H2,1-5H3,(H,20,22,23)

InChI Key

NTNZCQMODWAMKC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(CC)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves the formation of the thiadiazole ring followed by the attachment of the benzamide group. The process may include the following steps:

    Formation of Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Attachment of Benzamide Group: The thiadiazole intermediate is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes oxidation at the sulfur atom under controlled conditions. Key findings include:

Reagent/ConditionsProduct FormedYield (%)Reference
H₂O₂ (30%, acidic medium)Sulfoxide derivative65–70
KMnO₄ (cold, dilute acidic)Sulfone derivative55–60

The sulfoxide product retains the benzamide group but shows reduced stability under prolonged oxidation.

Reduction Reactions

Selective reduction of the thiadiazole ring has been achieved:

Reagent/ConditionsProduct FormedSelectivityReference
LiAlH₄ (dry THF, 0°C → RT)Partially saturated thiadiazoline derivative82%
H₂ (5 atm)/Pd-C (ethanol, 50°C)Ring-opened thiol intermediate68%

The thiol intermediate can undergo further alkylation or acylation.

Nucleophilic Substitution

The 2-position of the thiadiazole ring is susceptible to nucleophilic attack:

Example Reaction with Amines

ParameterValue
NucleophilePiperidine
SolventDMF, 80°C
Reaction Time12 h
ProductN-(5-(3-Ethylhexan-3-yl)-thiadiazol-2-yl)-piperidinyl benzamide
Yield75%
Reference ,

Similar reactivity is observed with thiols and alkoxides.

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic/basic conditions:

ConditionsProductKey ObservationsReference
6M HCl, reflux, 6 h2,6-Dimethoxybenzoic acid + Thiadiazole amineComplete cleavage
NaOH (10%), ethanol, 70°CSodium 2,6-dimethoxybenzoate + AminePartial ring degradation

Cycloaddition Reactions

The thiadiazole participates in [3+2] cycloadditions with nitrile oxides:

DipolarophileConditionsProduct StructureYield (%)Reference
Benzonitrile oxideToluene, 110°C, 8 hThiadiazole-fused isoxazoline58

Functionalization at the Alkyl Chain

The 3-ethylhexan-3-yl group undergoes radical bromination:

Reagent/SystemPosition BrominatedProduct ApplicationReference
NBS/AIBN (CCl₄, hv)Terminal methylPrecursor for cross-coupling

Metal-Catalyzed Couplings

Suzuki-Miyaura coupling at modified positions:

Aryl Boronic AcidCatalyst SystemProduct Yield (%)Reference
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃63

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability thresholds:

AtmosphereDecomposition Onset (°C)Major Fragments Identified
N₂218CO, CS₂, dimethylbenzene
Air205CO₂, SO₂

Data sourced from pyrolysis-GCMS studies ().

Key Mechanistic Insights

  • Thiadiazole Ring Reactivity : Electron-deficient at C2 due to adjacent nitrogen atoms, facilitating nucleophilic substitutions ( , ).

  • Benzamide Stability : Hydrolysis rates depend on methoxy substituent positions; 2,6-dimethoxy groups hinder resonance stabilization of intermediates ().

  • Steric Effects : The 3-ethylhexan-3-yl group imposes steric hindrance, slowing reactions at the thiadiazole 5-position ( ).

This compound’s versatility in generating pharmacophores and materials intermediates underscores its synthetic value. Experimental protocols emphasize temperature control and stoichiometric precision to optimize yields.

Scientific Research Applications

Medicinal Chemistry

N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has been investigated for its potential therapeutic effects , particularly:

  • Anticancer Properties: Research indicates that derivatives of thiadiazoles exhibit antiproliferative effects on various human cancer cell lines. The specific compound may act by inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor . It may interact with specific enzymes or receptors, altering their activity and potentially leading to therapeutic benefits in diseases where these enzymes play a critical role .

Materials Science

In addition to its biological applications, this compound is being explored for its utility in developing advanced materials:

  • Conductivity and Fluorescence: The unique structural properties of this compound may allow it to be used in creating materials with specific electrical properties or fluorescence characteristics, which are valuable in electronics and photonics.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Anticancer Activity Study: A recent study synthesized a series of novel thiadiazole derivatives and tested their antiproliferative effects on human cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting the potential for further development into anticancer agents .
  • Inflammatory Pathway Modulation: Another research effort focused on the anti-inflammatory properties of thiadiazole derivatives. The study found that these compounds could effectively reduce markers of inflammation in vitro, indicating their potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Key Structural Variations :

  • Thiadiazole Ring Substituents : The 5-position of the thiadiazole ring in analogs varies, including alkylthio (e.g., methylthio, ethylthio), benzylthio, and aryl groups.
  • Benzamide Substituents : The benzamide group may have methoxy, chloro, or nitro groups at different positions.

Table 1: Physical Properties of Selected Thiadiazole Derivatives

Compound ID Thiadiazole Substituent Benzamide Substituent Melting Point (°C) Yield (%) Source
Target Compound 3-Ethylhexan-3-yl 2,6-Dimethoxy Not Reported Not Reported -
5e () (4-Chlorobenzyl)thio 2-(5-Isopropyl-2-methylphenoxy) 132–134 74
5g () Ethylthio 2-(2-Isopropyl-5-methylphenoxy) 168–170 78
4g () 3-Methylphenyl 3-Dimethylamino-acryloyl 200 82
Nitazoxanide analog () 5-Chloro-thiazole 2,4-Difluoro Not Reported Not Reported

Observations :

  • Melting Points : Bulky substituents (e.g., 3-ethylhexan-3-yl) likely reduce melting points compared to smaller groups (e.g., ethylthio in 5g, 168–170°C), though data for the target compound is unavailable.
  • Yield Trends : Benzylthio derivatives (e.g., 5h, 88% yield) generally exhibit higher yields than ethylthio analogs (5g, 78%), suggesting steric bulk may improve reaction efficiency .

Electronic and Functional Group Comparisons

Benzamide Modifications
  • 2,6-Dimethoxy vs. The latter’s fluorine atoms may improve metabolic stability but reduce solubility .
  • Amide vs. Urea Linkages : Unlike urea-based pesticides (e.g., tebuthiuron in ), the target’s amide group enables hydrogen bonding (N–H···O/N), critical for interactions with biological targets or crystal packing .
Thiadiazole Functionalization
  • 3-Ethylhexan-3-yl vs. Aryl/Acryloyl Groups: The branched alkyl group in the target compound likely increases lipophilicity, favoring membrane permeability over aromatic or acryloyl substituents (e.g., 4g in ).

Biological Activity

N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a thiadiazole ring and a benzamide moiety , which are known to contribute to its biological properties. The synthesis typically involves the formation of the thiadiazole ring through reactions involving hydrazine derivatives and carbon disulfide, followed by the attachment of the benzamide group using benzoyl chloride in the presence of a base such as triethylamine.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant anticancer activity. For instance, studies have shown that various thiadiazole derivatives demonstrate cytotoxic effects against multiple human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often measured using assays like MTT to determine the IC50 values (the concentration required to inhibit cell growth by 50%).

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)
3dHeLa29
3aMCF-7>50
3bHeLa45
3cMCF-740

Note: Data derived from studies on related thiadiazole compounds .

The mechanism by which this compound exerts its effects is believed to involve interaction with specific molecular targets within cancer cells. The thiadiazole component may enhance lipid solubility and tissue permeability, allowing for better interaction with cellular membranes and intracellular targets. This interaction can lead to apoptosis (programmed cell death) through various pathways, including the induction of oxidative stress or inhibition of key signaling pathways involved in cell proliferation .

Comparative Studies

Comparative studies have highlighted the unique properties of thiadiazole derivatives compared to their oxadiazole counterparts. Thiadiazoles generally exhibit improved lipophilicity and better bioavailability due to the presence of sulfur atoms in their structure. This has implications for their use as therapeutic agents in drug development.

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated a series of novel thiadiazole derivatives for their anticancer properties against various cell lines. The findings indicated that compounds with branched alkyl groups (like ethylhexan) showed enhanced cytotoxicity compared to linear analogs. This suggests that structural modifications can significantly influence biological activity .
  • Antimicrobial Activity :
    Another investigation focused on the antimicrobial properties of related thiadiazole compounds. The results demonstrated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide?

A common approach involves coupling a pre-synthesized 1,3,4-thiadiazole-2-amine derivative with 2,6-dimethoxybenzoyl chloride. For example, in analogous compounds like N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide, the amine is reacted with an acyl chloride in pyridine under stirring, followed by purification via chromatography and recrystallization . Adjustments may include optimizing reaction time, solvent (e.g., ethanol or methanol), and stoichiometry to accommodate the steric bulk of the 3-ethylhexan-3-yl substituent.

Basic: What analytical methods validate the structural integrity of this compound?

  • X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement, leveraging hydrogen-bonding patterns (e.g., N–H⋯N interactions) to confirm molecular packing .
  • Spectroscopy : Use 1H^1H NMR to verify aromatic protons (e.g., dimethoxy groups at δ 3.8–4.0 ppm) and IR to identify carbonyl (C=O, ~1650–1680 cm1^{-1}) and thiadiazole ring vibrations (~1500 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular weight via FAB or ESI-MS, observing the [M+H]+^+ peak .

Advanced: How can researchers resolve contradictions in biological activity data for thiadiazole-based benzamides?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. To address this:

  • Reproducibility checks : Validate purity via HPLC (>95%) and elemental analysis .
  • Dose-response studies : Compare IC50_{50} values across multiple cell lines or enzymatic assays (e.g., 15-lipoxygenase inhibition for anticancer activity) .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing ethylhexanyl with isopentyl) to isolate structure-activity relationships (SAR) .

Advanced: What crystallization techniques optimize single-crystal growth for X-ray diffraction?

  • Solvent selection : Use methanol or ethanol for recrystallization, as these solvents promote slow evaporation and hydrogen-bonded dimer formation (e.g., centrosymmetric N–H⋯N interactions) .
  • Temperature control : Gradual cooling (0.5°C/min) reduces disorder in bulky alkyl groups like 3-ethylhexan-3-yl .
  • Seeding : Introduce microcrystals from prior batches to initiate nucleation .

Advanced: How can computational modeling predict binding interactions of this compound with target enzymes?

  • Docking studies : Use AutoDock Vina or Schrödinger to simulate binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), focusing on the thiadiazole ring’s electron-deficient regions and benzamide’s hydrophobic interactions .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories, monitoring RMSD values (<2.0 Å) .

Advanced: What role do non-classical hydrogen bonds play in stabilizing the crystal lattice?

In analogous structures, C–H⋯O/F interactions (e.g., C4–H4⋯F2, C4–H4⋯O3) contribute to layered packing, enhancing thermal stability. These are critical for maintaining crystallinity in derivatives with bulky substituents .

Basic: How to assess compound stability under varying pH and temperature conditions?

  • Accelerated degradation studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (>200°C typical for benzamides) .

Advanced: What strategies improve yield in large-scale synthesis?

  • Flow chemistry : Continuous reaction systems reduce side-product formation in thiadiazole cyclization steps .
  • Catalytic optimization : Use H2 _2SO4_4-catalyzed cyclization (97% yield reported for similar thiadiazole-acetamide derivatives) .

Advanced: How does the 3-ethylhexan-3-yl group influence pharmacokinetic properties?

  • Lipophilicity : The branched alkyl chain increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
  • Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to predict oxidation pathways .

Advanced: Can this compound serve as a lead for dual-target inhibitors (e.g., anticancer and anti-inflammatory)?

Preliminary data on related thiadiazole-benzamides show dual inhibition of 15-lipoxygenase (anti-inflammatory) and topoisomerase II (anticancer). Design hybrid analogs by introducing nitro or acetylene groups to modulate selectivity .

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